molecular formula C13H16O5S B12808252 Methyl 4-S-benzoyl-4-thiopentopyranoside CAS No. 2495-98-9

Methyl 4-S-benzoyl-4-thiopentopyranoside

Cat. No.: B12808252
CAS No.: 2495-98-9
M. Wt: 284.33 g/mol
InChI Key: LGNQBGABKCQOCL-UHFFFAOYSA-N
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Description

Methyl 4-S-benzoyl-4-thiopentopyranoside is a thioglycoside derivative characterized by a pentopyranose backbone substituted with a benzoylthio group at the 4-position and a methyl group at the anomeric oxygen. Thioglycosides like this compound are of significant interest in carbohydrate chemistry due to their stability compared to O-glycosides and their utility as intermediates in synthetic pathways. The benzoylthio group enhances stability against enzymatic degradation, making it a candidate for applications in drug delivery and glycoconjugate synthesis.

The absence of specific references to this compound in the evidence necessitates reliance on general knowledge of thioglycosides and structurally related analogs.

Properties

CAS No.

2495-98-9

Molecular Formula

C13H16O5S

Molecular Weight

284.33 g/mol

IUPAC Name

S-(4,5-dihydroxy-6-methoxyoxan-3-yl) benzenecarbothioate

InChI

InChI=1S/C13H16O5S/c1-17-13-11(15)10(14)9(7-18-13)19-12(16)8-5-3-2-4-6-8/h2-6,9-11,13-15H,7H2,1H3

InChI Key

LGNQBGABKCQOCL-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(CO1)SC(=O)C2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-S-benzoyl-4-thiopentopyranoside typically involves the condensation of a thioglycolic acid derivative with an appropriate benzoyl chloride under basic conditions. The reaction proceeds through the formation of a thiolate intermediate, which subsequently undergoes cyclization to form the thiopentopyranoside ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-S-benzoyl-4-thiopentopyranoside can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

Scientific Research Applications

Methyl 4-S-benzoyl-4-thiopentopyranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-S-benzoyl-4-thiopentopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to hydrophobic pockets, while the thiol group can form covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can modulate the activity of the target enzyme or receptor, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-S-benzoyl-4-thiopentopyranoside, comparisons are drawn to compounds with analogous functional groups or structural motifs.

Structural Analogs

  • Methyl Thioglycosides (e.g., Methyl 4-thiopentopyranoside): Key Difference: The absence of the benzoylthio group reduces steric hindrance and lipophilicity. Such compounds are often used as hydrolytically stable glycosyl donors in synthesis . Stability: Benzoylated derivatives like this compound are expected to exhibit greater stability against nucleophilic attack due to electron-withdrawing effects of the benzoyl group.
  • 4-Methoxybutyrylfentanyl () :

    • While unrelated in application, this opioid derivative shares a benzoylated amine structure. The benzoyl group in both compounds likely contributes to enhanced lipid solubility, influencing bioavailability .

Functional Group Comparisons

  • Benzoyl Thioesters (e.g., Benzoyl-CoA): Benzoyl thioesters are critical in biochemical pathways (e.g., aromatic compound degradation). The thioester linkage in this compound may confer similar reactivity, albeit in a carbohydrate context.
  • Methyl Salicylate (): A methyl ester with a phenolic hydroxyl group, methyl salicylate is volatile and used in fragrances. In contrast, this compound’s non-volatile, bulky structure suggests divergent applications (e.g., non-volatile drug precursors) .

Physicochemical Properties

Property This compound (Expected) Methyl Thioglycoside (General) 4-Methoxybutyrylfentanyl ()
Molecular Weight ~300–350 g/mol (estimated) ~200–250 g/mol 380.52 g/mol
Solubility Low water solubility (benzoyl group) Moderate in polar solvents Lipophilic (HCl salt: 416.98 g/mol)
Stability High (benzoyl protection) Moderate Stable under controlled conditions
Synthetic Utility Glycosylation reactions, drug conjugates Glycosyl donors Opioid activity

Research Findings and Gaps

  • Applications: Potential uses in glycobiology and antiviral research are theorized but require experimental validation.

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